molecular formula C19H28O11 B100426 Benzyl beta-lactoside CAS No. 18404-73-4

Benzyl beta-lactoside

Cat. No.: B100426
CAS No.: 18404-73-4
M. Wt: 432.4 g/mol
InChI Key: UMOKGHPPSFCSDC-BAGUKLQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Benzyl beta-lactoside typically involves the regioselective alkylation of beta-D-lactoside derivatives. . The reaction conditions often involve the use of stannylating agents and specific catalysts to achieve high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to streamline the production and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Benzyl beta-lactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex carbohydrates and glycoconjugates .

Mechanism of Action

The mechanism of action of Benzyl beta-lactoside involves its interaction with specific molecular targets, such as glycosidases and glycosyltransferases. These enzymes catalyze the hydrolysis and transfer of glycosidic bonds, respectively. This compound can act as a substrate or inhibitor for these enzymes, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

  • Benzyl 3’-O-methyl-beta-D-lactoside
  • Benzyl 3’-O-benzyl-beta-D-lactoside
  • Benzyl 3’-O-methoxybenzyl-beta-D-lactoside

Comparison: Benzyl beta-lactoside is unique in its structure and reactivity compared to its similar compounds. The presence of the benzyl group at the 4-O position of the lactoside moiety provides distinct chemical properties and reactivity patterns. This uniqueness makes it a valuable intermediate in the synthesis of complex glycoconjugates and oligosaccharides .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOKGHPPSFCSDC-BAGUKLQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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